N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, as well as a nitrophenoxy group attached to the acetamide moiety
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O4/c15-9-5-6-11(10(16)7-9)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKZBKLOIRENJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 2-nitrophenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Bromination and Fluorination: The phenyl ring is then brominated and fluorinated using bromine and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Acetylation: The brominated and fluorinated phenol is then reacted with acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.
Coupling Reaction: Finally, the acetamide derivative is coupled with 2-nitrophenol using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products:
Aminophenyl derivatives: from reduction of the nitro group.
Substituted phenyl derivatives: from nucleophilic aromatic substitution reactions.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential interactions with cellular redox systems, while the halogen substituents may influence binding affinity and specificity.
Comparison with Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide
- N-(4-bromo-2-chlorophenyl)-2-(2-nitrophenoxy)acetamide
- N-(4-bromo-2-fluorophenyl)-2-(2-aminophenoxy)acetamide
Comparison: N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide is unique due to the specific combination of bromo, fluorine, and nitro substituents, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, the presence of both bromo and fluorine atoms may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and material science applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
